Home > Products > Screening Compounds P40278 > Imidazo[2,1-B]thiazole-6-propanoic acid
Imidazo[2,1-B]thiazole-6-propanoic acid - 933708-83-9

Imidazo[2,1-B]thiazole-6-propanoic acid

Catalog Number: EVT-3196058
CAS Number: 933708-83-9
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Imidazo[2,1-b]thiazole-6-propanoic acid falls under the classification of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as part of their ring structures. This specific compound is notable for its presence in pharmaceutical research, particularly in the development of anticancer agents and other therapeutic applications.

Synthesis Analysis

The synthesis of Imidazo[2,1-b]thiazole-6-propanoic acid typically involves several synthetic routes. A common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a controlled environment, often using a T-mixer for efficient mixing and reaction completion .

Industrial Production

In industrial settings, the synthesis can be optimized through multistage continuous flow systems, allowing for the efficient production of the compound without isolating intermediate products. This method enhances yield and reduces production time significantly .

Molecular Structure Analysis

Imidazo[2,1-b]thiazole-6-propanoic acid has a molecular formula of C8H9N3O2S. The molecular structure features:

The structural integrity and stability are influenced by the electronic properties of the nitrogen and sulfur atoms within the rings, which can engage in various chemical interactions .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole-6-propanoic acid participates in several chemical reactions:

Types of Reactions

  1. Oxidation: This can yield derivatives such as imidazo[2,1-b]thiazole-6-carboxylic acid when treated with oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions using agents like sodium borohydride can modify functional groups within the compound.
  3. Substitution: The compound can undergo substitution reactions at both imidazole and thiazole positions, allowing for the introduction of various functional groups .

Common Reagents and Conditions

The choice of reagents significantly impacts the reaction pathways:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Agents: Halogenating agents such as bromine or chlorine .
Mechanism of Action

The mechanism of action for Imidazo[2,1-b]thiazole-6-propanoic acid primarily involves its interaction with specific enzymes and proteins associated with cancer cell proliferation. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune suppression and tumor progression. By inhibiting this enzyme, the compound may enhance immune response against tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by the presence of functional groups that can participate in chemical transformations .
Applications

Imidazo[2,1-b]thiazole-6-propanoic acid has a broad range of applications:

  1. Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
  2. Biological Research: The compound has shown promising activity against various cancer cell lines, including leukemia and prostate cancer.
  3. Material Science: Used as a building block for synthesizing more complex heterocyclic compounds that could have industrial applications .
Introduction to Imidazo[2,1-b]thiazole Pharmacophores in Medicinal Chemistry

Imidazo[2,1-b]thiazole represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining imidazole and thiazole heterocycles. This framework exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and electrostatic forces. The 6-propanoic acid derivative specifically incorporates a three-carbon aliphatic carboxylic acid chain at the C6 position, significantly altering the molecule's electronic distribution and conformational flexibility compared to simpler alkyl or aryl substitutions. This modification enhances target engagement capabilities while optimizing physicochemical properties critical for drug development, positioning this derivative as a scaffold of growing importance in rational drug design [1] [3].

Historical Evolution of Bicyclic Thiazole Derivatives in Drug Discovery

The exploration of bicyclic thiazole derivatives began in earnest during the mid-20th century, with early research focused on simple alkyl and aryl-substituted imidazo[2,1-b]thiazoles for antiparasitic applications. The 1970s witnessed significant advances with the development of the anthelmintic drug tetramisole, highlighting the scaffold's biological relevance. Throughout the 1980-1990s, systematic structure-activity relationship (SAR) studies revealed that C6 modifications profoundly influenced bioactivity, shifting research toward functionalized derivatives. The introduction of carboxylic acid groups at C6 emerged as a strategic approach to enhance water solubility and enable salt formation, addressing pharmacokinetic limitations of earlier lipophilic derivatives [5] [9].

The evolution accelerated in the 2000s with synthetic methodologies enabling precise C6 derivatization, including Knoevenagel condensations and palladium-catalyzed coupling reactions. Key milestones included:

  • Sulfonamide Integration: Imidazo[2,1-b]thiazole-benzenesulfonamide hybrids demonstrated nanomolar carbonic anhydrase inhibition (hCA II Ki = 57.7–98.2 µM), establishing the scaffold's capacity for enzyme targeting [1].
  • Antiviral Breakthroughs: C6-functionalized imidazo[2,1-b]thiazoles exhibited potent HCV NS4B inhibition (EC₅₀ = 16–31 nM), validating their utility in antiviral drug discovery [2].
  • Tubulin-Targeting Agents: Conjugates with benzimidazole or triazole motifs showed microtubule-destabilizing effects (tubulin polymerization IC₅₀ = 1.68 µM), expanding applications to oncology [6] [10].

Table 1: Evolution of Key Imidazo[2,1-b]thiazole Derivatives

EraStructural FeaturesBiological ActivityAdvancement Significance
1970sSimple alkyl/aryl (e.g., Tetramisole)AnthelminticProof-of-concept for scaffold bioactivity
1990-2000sC6-Ester/Aryl hydrazonesModerate cytotoxicity (IC₅₀ >10 μM)Demonstrated C6 modification potential
2010-2020s6-Propanoic acid derivativesEnhanced solubility & target specificityAddressed pharmacokinetic limitations
2020-PresentHybrids (e.g., sulfonamide-triazole)Multitarget inhibition (DprE1, tubulin)Enabled polypharmacological approaches

Significance of 6-Propanoic Acid Substitution on Imidazo[2,1-b]thiazole Bioactivity

The propanoic acid moiety at C6 induces profound electronic and steric alterations that enhance target complementarity. The terminal carboxylic acid provides:

  • Electrostatic Optimization: Creates a negatively charged interaction site for hydrogen bonding with basic residues (e.g., lysine, arginine) in enzymatic pockets, enhancing binding affinity compared to methyl or ethyl esters [1] [9].
  • Conformational Restriction: The three-carbon chain balances flexibility and rigidity, enabling optimal positioning for deep cavity penetration while maintaining scaffold planarity essential for π-π interactions [8].
  • Acid-Base Versatility: Facilitates salt formation (sodium, potassium) to enhance aqueous solubility and bioavailability at physiological pH, addressing a key limitation of unsubstituted analogs [3] [9].

Mechanistic Implications in Disease Targeting:

  • Anticancer Activity: Propanoic acid derivatives conjugate with benzimidazoles (e.g., Compound 6d) disrupt tubulin polymerization (IC₅₀ = 1.68 µM) and induce G2/M arrest in A549 lung cancer cells. The carboxylic acid enhances interactions with β-tubulin's colchicine site, triggering caspase-mediated apoptosis via Bax upregulation and Bcl-2 suppression [6] [10].
  • Antimicrobial Effects: In benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide hybrids, the propanoic acid chain synergizes with sulfonamide to inhibit Mycobacterium tuberculosis DprE1 (MIC = 1.6 µg/mL against H37Rv). Molecular docking confirms hydrogen bonding between the carboxylate and Lys418 residue, essential for antitubercular activity [8].
  • Anti-Inflammatory Potential: Computational analyses indicate that 6-propanoic acid derivatives exhibit optimal lipophilicity (LogP = 2.1–2.9) for membrane penetration and COX-2 binding, though experimental validation remains ongoing [9].

Physicochemical Advantages Over Other C6 Substituents:

  • Solubility: 10–20-fold higher aqueous solubility vs. methyl or phenyl analogs.
  • Metabolic Stability: Reduced CYP3A4-mediated oxidation compared to C6-alkyl chains.
  • Selectivity: Lower hCA I/IX/XII off-target effects than sulfonamide congeners [1].

Current Research Paradigms and Knowledge Gaps

Emerging Therapeutic Applications:

  • Antitubercular Agents: 6-Propanoic acid-functionalized imidazo[2,1-b]thiazoles demonstrate potent DprE1 inhibition through synergistic interactions between the carboxylate and enzyme's flavin cofactor. Derivatives exhibit intracellular activity against M. tuberculosis in macrophages (MIC = 0.0625–2.5 µM), with ND-11543 showing >24-hour half-life and >11,700 ng·hr/mL AUC(0-24h) in murine models [7] [8].
  • Tubulin-Targeting Anticancer Agents: Hybrid conjugates with triazoles (e.g., 4g, 4h) exhibit sub-micromolar cytotoxicity (IC₅₀ = 0.78–0.92 µM against A549) and disrupt microtubule dynamics via colchicine-site binding confirmed by immunofluorescence and molecular docking [6] [10].
  • Antibacterial Scaffolds: Halogenated derivatives (e.g., 2,4-dichlorophenyl analog 5f) achieve MICs of 6.25 µg/mL against S. aureus by targeting bacterial cell wall synthesis enzymes like 2,2-dialkylglycine decarboxylase (docking score = −7.9 kcal/mol) [8].

Table 2: Key Biological Targets of Imidazo[2,1-b]thiazole-6-propanoic Acid Derivatives

Therapeutic AreaPrimary Molecular TargetPotency MetricsMechanistic Insights
TuberculosisDprE1 enzymeMIC = 0.0625–2.5 µM (intracellular)Carboxylate hydrogen bonds with Tyr60, Lys418
Oncologyβ-Tubulin at colchicine siteIC₅₀ = 0.78–1.68 µM (tubulin)Disrupts microtubule polymerization; induces Bax
Bacterial infections2,2-Dialkylglycine decarboxylaseMIC = 6.25 µg/mL (S. aureus)Competitive inhibition of pyridoxal phosphate cofactor
Inflammatory disordersCOX-2 (predicted)Bioactivity score: −0.06 to −1.25Moderate GPCR affinity; computational docking support

Critical Unresolved Questions:

  • Metabolic Fate: Phase I/II metabolism pathways (e.g., β-oxidation of propanoic chain, glucuronidation) remain uncharacterized. CYP450 interaction risks require empirical assessment beyond in silico predictions [9].
  • Target Engagement Specificity: Polypharmacology observed in derivatives (e.g., simultaneous tubulin/DprE1 activity) complicates mechanistic deconvolution. Isotopic tracer studies are needed to map binding kinetics [6] [7].
  • Stereochemical Implications: Most studies utilize racemic mixtures. The impact of chiral centers (introduced at C2 or C5) on target selectivity is unexplored [8] [10].

Methodological Advancements Driving Progress:

  • Computational Chemistry: DFT analyses quantify electron-withdrawing effects of 6-propanoic acid (ΔE = 3.86–4.24 eV), correlating with enhanced target binding [8] [9].
  • Synergistic Combination Therapy: Imidazo[2,1-b]thiazole-6-propanoic acid derivatives potentiate first-line drugs (e.g., rifampicin, simeprevir) in microbial and cancer models, reducing therapeutic doses by 3–5-fold [2] [7].
  • ADME Optimization: SwissADME predictions indicate satisfactory drug-likeness (LogP = 2.3–3.1; TPSA = 65–85 Ų), but in vivo validation of brain penetration and renal clearance is lacking [9].

Properties

CAS Number

933708-83-9

Product Name

Imidazo[2,1-B]thiazole-6-propanoic acid

IUPAC Name

3-imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23

InChI

InChI=1S/C8H8N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h3-5H,1-2H2,(H,11,12)

InChI Key

QFQIKOVULGDPNX-UHFFFAOYSA-N

SMILES

C1=CSC2=NC(=CN21)CCC(=O)O

Canonical SMILES

C1=CSC2=NC(=CN21)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.